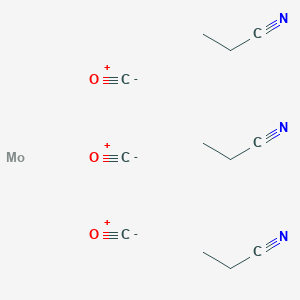
5-chloro-1H-indazole-3-carbaldehyde
Overview
Description
5-chloro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5ClN2O . It is a solid substance and has a molecular weight of 180.59 .
Molecular Structure Analysis
The InChI code for 5-chloro-1H-indazole-3-carbaldehyde is1S/C8H5ClN2O/c9-5-1-2-7-6 (3-5)8 (4-12)11-10-7/h1-4H, (H,10,11) . The Canonical SMILES is C1=CC2=NNC(=C2C=C1Cl)C=O . Chemical Reactions Analysis
Indazole derivatives, including 5-chloro-1H-indazole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids. Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
5-chloro-1H-indazole-3-carbaldehyde has a molecular weight of 180.59 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 45.8 Ų .Scientific Research Applications
Enzyme Inhibition: Aldose and Aldehyde Reductase Inhibitors
Research has also focused on the role of 5-chloro-1H-indazole-3-carbaldehyde derivatives as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in the pathogenesis of diabetic complications, and their inhibition could lead to treatments that prevent or reduce these complications .
Synthetic Methodology: Catalyst-Free Synthesis
The compound has been used in the development of catalyst-free synthetic methodologies for indazoles. This approach is advantageous as it reduces the need for transition metals, which can be costly and have environmental impacts. The resulting indazole compounds have a wide range of applications, including the aforementioned medicinal uses .
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 5-chloro-1H-indazole-3-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles with better biological activities .
Mechanism of Action
Target of Action
5-Chloro-1H-indazole-3-carbaldehyde is a derivative of the indazole family . Indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Mode of Action
It is known that indazole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This property makes them efficient chemical precursors for generating biologically active structures .
Biochemical Pathways
Indazole derivatives are known to be involved in the synthesis of various heterocyclic derivatives .
Pharmacokinetics
It is known that the compound is stable under normal conditions .
Result of Action
Indazole derivatives have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
5-chloro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELXOTYHCBYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622089 | |
| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-indazole-3-carbaldehyde | |
CAS RN |
102735-84-2 | |
| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)